セフカペン ピボキシル

概要

説明

セフカペン ピボキシルは、グラム陽性菌とグラム陰性菌の両方に対して広範囲の抗菌活性を有する、経口投与可能な第3世代セファロスポリン系抗生物質です 。これは、体内で活性型であるセフカペンに変換されるプロドラッグです。この化合物は特に黄色ブドウ球菌に有効であり、呼吸器感染症、皮膚感染症、尿路感染症など、さまざまな感染症の治療に使用されます .

製法

合成経路と反応条件

セフカペン ピボキシルの合成には、複数のステップが必要です。一般的な方法の1つは、7β-アミノセファロスポラン酸 (7-ACA) を出発物質とし、これをいくつかの反応を経て最終生成物に導く方法です 。このプロセスには、以下が含まれます。

メタンスルホニルクロリドとの反応: 7-ACAをピリジンに溶解し、メタンスルホニルクロリドと反応させて中間体化合物を生成します。

プロリンとジイソプロピルアミンとの反応: 中間体化合物をプロリンとジイソプロピルアミンと反応させて別の中間体化合物を生成します。

炭酸カリウムとの反応: この中間体化合物を炭酸カリウムと反応させて、さらに別の中間体化合物を生成します。

クロロスルホニルイソシアネートとの反応: 中間体化合物を、ジイソプロピルアミンの存在下でクロロスルホニルイソシアネートと反応させます。

ヨードメチルピバレートとの最終反応: 最終的な中間体化合物を、リン酸カリウムと酢酸銅の存在下、ジメチルホルムアミド (DMF) 中でヨードメチルピバレートと反応させてセフカペン ピボキシルを生成します.

工業生産方法

セフカペン ピボキシルの工業生産では、多くの場合、高収率と高純度を確保するために、高度な技術が用いられます。その1つの方法は、遠心コーティング造粒機を用いて、薬物含有ペレット顆粒を製造する方法です。これは、粉塵の発生を抑え、最終製品の収率を高めるのに役立ちます .

科学的研究の応用

Cefcapene pivoxil has several scientific research applications:

作用機序

セフカペン ピボキシルは、細菌の細胞壁合成を阻害することで効果を発揮します。これは、細菌の細胞壁にあるペニシリン結合タンパク質 (PBP) に結合し、ペプチドグリカン鎖の架橋を阻害します。これは、細胞壁の強度と剛性のために不可欠です 。 これにより、細胞壁が弱くなり、最終的に細菌細胞の溶解と死をもたらします .

類似の化合物との比較

セフカペン ピボキシルは、セフテラム ピボキシルやアモキシシリンなどの他のセファロスポリンとしばしば比較されます 。 これらの化合物はすべて細菌感染症に効果がありますが、セフカペン ピボキシルはより広範囲の活性を持ち、特に黄色ブドウ球菌に効果的です 。 さらに、セフカペン ピボキシルは、臨床試験でセフテラム ピボキシルと同様の有効性と安全性プロファイルを示すことが示されています .

類似の化合物のリスト

セフテラム ピボキシル: 同様の抗菌活性を有する別の第3世代セファロスポリン.

生化学分析

Biochemical Properties

Cefcapene pivoxil contains a carbamoyloxymethyl group at the C3 position, which determines its antibacterial activity against Staphylococcus aureus . It is effective against fluoroquinolone-non-susceptible bacteria .

Cellular Effects

Cefcapene pivoxil is used to treat a wide range of bacterial infections including the skin, respiratory organ, urinary tract, gynecology, dental and oral surgical infections . It has been shown to be effective in treating acute uncomplicated cystitis .

Molecular Mechanism

Like other cephalosporins, it is known to inhibit bacterial cell wall synthesis , which results in the weakening of the bacterial cell wall and causes cell lysis .

Temporal Effects in Laboratory Settings

Cefcapene pivoxil, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation . The stability-indicating LC assay method was developed and validated for quantitative determination of cefcapene pivoxil in the presence of degradation products formed during forced degradation studies .

Dosage Effects in Animal Models

While there are no specific studies on the dosage effects of Cefcapene pivoxil in animal models, a study on a related compound, cefditoren pivoxil, in dogs showed that the pharmacokinetic and pharmacodynamic properties were investigated at three different dose levels .

Metabolic Pathways

It is known that cephalosporins are primarily eliminated via the kidney .

Transport and Distribution

It is known that cephalosporins are primarily eliminated via the kidney .

Subcellular Localization

As a cephalosporin, it is known to act on the bacterial cell wall .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cefcapene pivoxil involves multiple steps. One common method starts with 7β-aminocephalosporanic acid (7-ACA), which undergoes several reactions to form the final product . The process includes:

Reaction with Methanesulfonyl Chloride: 7-ACA is dissolved in pyridine and reacted with methanesulfonyl chloride to form an intermediate compound.

Reaction with Proline and Diisopropylamine: The intermediate compound reacts with proline and diisopropylamine to form another intermediate.

Reaction with Potassium Carbonate: This intermediate reacts with potassium carbonate to form yet another intermediate.

Reaction with Chlorosulfonyl Isocyanate: The intermediate reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine.

Final Reaction with Iodomethyl Pivalate: The final intermediate reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate to form cefcapene pivoxil.

Industrial Production Methods

Industrial production of cefcapene pivoxil often involves the use of advanced techniques to ensure high yield and purity. One method involves the use of a centrifugal coating granulator to prepare drug-containing pellet granules, which helps in reducing dust and increasing the yield of the finished product .

化学反応の分析

セフカペン ピボキシルは、さまざまな化学反応を起こします。これらには、次のようなものがあります。

これらの反応に使用される一般的な試薬には、クエン酸、塩化カリウム、アセトニトリルなどがあります 。 これらの反応から生成される主な生成物は、さまざまな分解生成物であり、安定性指示HPLC法を用いて分析することができます .

科学研究への応用

セフカペン ピボキシルは、科学研究においていくつかの用途があります。

類似化合物との比較

Cefcapene pivoxil is often compared with other cephalosporins, such as cefteram pivoxil and amoxicillin . While all these compounds are effective against bacterial infections, cefcapene pivoxil has a broader spectrum of activity and is particularly effective against Staphylococcus aureus . Additionally, cefcapene pivoxil has been shown to have similar efficacy and safety profiles compared to cefteram pivoxil in clinical studies .

List of Similar Compounds

生物活性

Cefcapene pivoxil is a third-generation cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and research findings.

Cefcapene pivoxil functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death. The compound's structure includes a carbamoyloxymethyl group at the C3 position, which enhances its antibacterial properties against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Antibacterial Spectrum

Cefcapene pivoxil exhibits a broad spectrum of activity against several clinically relevant pathogens. The Minimum Inhibitory Concentrations (MICs) for key bacteria are as follows:

| Bacteria | MIC (µg/ml) |

|---|---|

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 2 |

| Streptococcus pneumoniae | 0.5 |

| Haemophilus influenzae | 0.06 |

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 |

This table illustrates cefcapene's effectiveness against both Gram-positive and Gram-negative organisms, making it a versatile option in treating infections caused by these pathogens .

Pharmacokinetics

Cefcapene pivoxil is administered orally as a prodrug, which is rapidly hydrolyzed in the intestine to produce the active form, cefcapene. Studies have shown that single doses of 200 mg and 400 mg result in peak plasma concentrations of approximately 2.6 to 3.1 mg/L and 3.8 to 4.6 mg/L, respectively . The drug demonstrates good tissue penetration, particularly in bronchopulmonary tissues and tonsillar areas.

Clinical Efficacy

Cefcapene pivoxil has been evaluated in various clinical settings:

- Acute Exacerbations of Chronic Bronchitis (AECB) : In randomized trials, dosages of 200 mg and 400 mg twice daily for ten days yielded clinical cure rates of 88% to 89% within 48 hours post-treatment completion .

- Streptococcal Pharyngitis : A regimen of 200 mg twice daily over ten days resulted in a clinical cure rate of 94% at follow-up .

- Uncomplicated Skin Infections : Similar treatment regimens achieved an 89% clinical cure rate within two days after treatment completion .

Safety Profile

Cefcapene pivoxil is generally well-tolerated; however, some adverse effects have been reported. Common side effects include:

- Diarrhea

- Nausea

- Headache

- Abdominal pain

- Vaginal candidiasis

These side effects are consistent with those observed for other antibiotics in the cephalosporin class .

Case Studies

Several case studies have documented the successful use of cefcapene pivoxil in treating specific infections:

- Case Study on AECB : A patient with recurrent AECB was treated with cefcapene pivoxil (400 mg twice daily). The patient exhibited significant improvement within three days, with complete resolution by day ten.

- Case Study on Skin Infections : A diabetic patient with skin infections caused by MSSA was treated with cefcapene pivoxil (200 mg twice daily). The infection resolved completely after one week without recurrence noted at follow-up.

特性

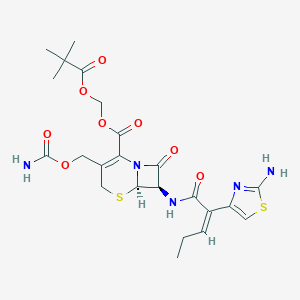

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPAABNYMHNFJG-QDVBXLKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049134 | |

| Record name | Cefcapene pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105889-45-0 | |

| Record name | Cefcapene pivoxil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。